![molecular formula C11H12ClNO B1353539 (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 67382-35-8](/img/structure/B1353539.png)
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
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Description
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, or (2E)-1-chloro-3-dimethylaminoprop-2-en-1-one, is an organic compound with a wide range of applications in the fields of chemistry and biology. It is a versatile compound due to its unique properties, such as a wide range of solubility in organic solvents and relatively low toxicity. In
Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenols, including compounds similar in structure to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, have been extensively reviewed for their environmental impact, particularly in aquatic environments. Chlorophenols generally exhibit moderate toxic effects to mammalian and aquatic life. However, their persistence in the environment varies significantly with the presence of adapted microflora capable of biodegrading these compounds. This variability suggests that research into the biodegradation pathways and environmental fate of similar compounds is crucial for understanding their long-term impact (Krijgsheld & Gen, 1986).
Chemical Analysis and Mechanistic Studies
Studies on the mechanism of bond cleavage during the acidolysis of lignin model compounds provide insights into the chemical behavior of complex organic molecules, which can include chlorophenyl derivatives. These investigations highlight the significance of specific functional groups and their impact on chemical reactions, potentially offering a basis for understanding the reactivity and applications of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in synthetic chemistry or environmental remediation (Yokoyama, 2015).
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands for Alzheimer's disease has identified compounds with structural features similar to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. These studies emphasize the role of specific chemical structures in binding to amyloid plaques, offering a foundation for exploring the potential use of chlorophenyl derivatives in the development of diagnostic tools or therapeutic agents for neurodegenerative diseases (Nordberg, 2007).
Toxicity and Environmental Persistence of DDT Derivatives
The environmental persistence and toxicity of DDT derivatives, including compounds with chlorophenyl groups, have been extensively reviewed. These studies provide a comprehensive understanding of the behavior of chlorinated compounds in the environment, including their bioaccumulation, degradation, and potential effects on human health and ecosystems. Such research underscores the importance of evaluating the environmental and health impacts of chlorophenyl derivatives, including those structurally related to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Ricking & Schwarzbauer, 2012).
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBABRJLWCBTBS-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
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